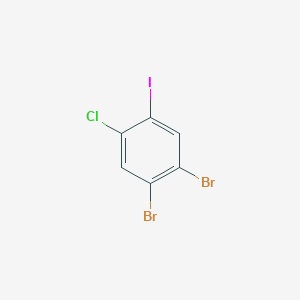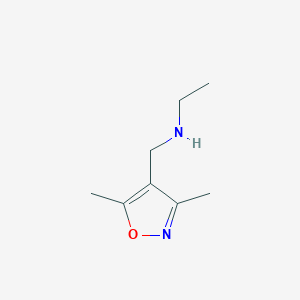
Nickel bis(N,N'-diethyl-2,4-pentanediketiminate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) is a coordination compound featuring nickel as the central metal atom coordinated to two N,N’-diethyl-2,4-pentanediketiminate ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) typically involves the reaction of nickel(II) chloride with N,N’-diethyl-2,4-pentanediketimine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the N,N’-diethyl-2,4-pentanediketiminate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions result in new nickel complexes with different ligands.
Scientific Research Applications
Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: The compound is studied for its potential in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent or a probe in biochemical assays.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other nickel-containing compounds.
Mechanism of Action
The mechanism of action of Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) involves its ability to coordinate with various substrates through its nickel center. The N,N’-diethyl-2,4-pentanediketiminate ligands stabilize the nickel center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Nickel bis(acetylacetonate): Another nickel complex with similar coordination properties but different ligands.
Nickel bis(dipivaloylmethanato): Features different diketiminate ligands, leading to variations in stability and reactivity.
Nickel bis(benzoylacetonate): Similar structure but with benzoylacetonate ligands, affecting its chemical behavior.
Uniqueness: Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) is unique due to the specific electronic and steric properties imparted by the N,N’-diethyl-2,4-pentanediketiminate ligands. These properties influence its reactivity and stability, making it suitable for specific applications where other nickel complexes may not perform as effectively.
Properties
Molecular Formula |
C18H34N4Ni |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-N,4-N-diethylpentane-2,4-diimine;nickel(2+) |
InChI |
InChI=1S/2C9H17N2.Ni/c2*1-5-10-8(3)7-9(4)11-6-2;/h2*7H,5-6H2,1-4H3;/q2*-1;+2 |
InChI Key |
RSZLCKVJJSOGJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C)[CH-]C(=NCC)C.CCN=C(C)[CH-]C(=NCC)C.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


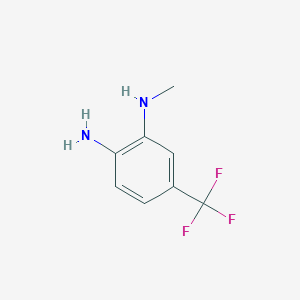
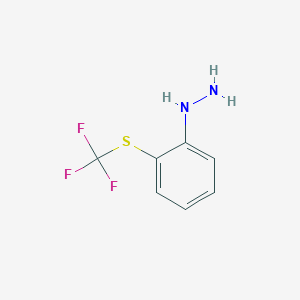
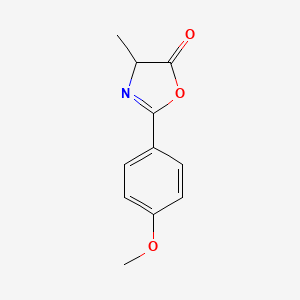
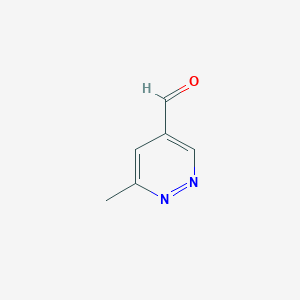

![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)
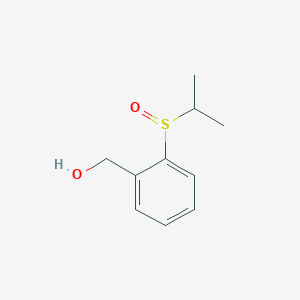
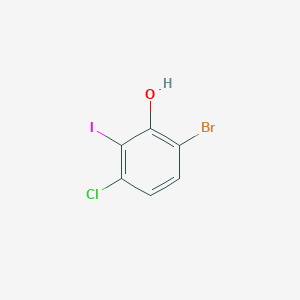
![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
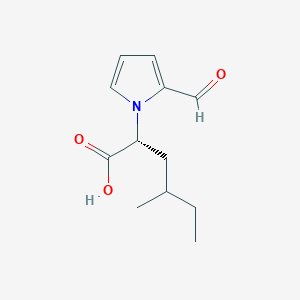
![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)
